molecular formula C14H15N5S B1668763 6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 577983-92-7

6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B1668763
M. Wt: 285.37 g/mol
InChI Key: DCHBCECOOVJQSK-UHFFFAOYSA-N
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Description

CDMG1 is a novel Wnt inhibitor, promoting heart regeneration, injury repair, and myocardial hyperplasia through expansion of the cardiac progenitor cell population

Scientific Research Applications

Antibacterial Activity

6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives have been synthesized and evaluated for their antibacterial activity. For instance, Singh et al. (2010) synthesized substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives and compared their antibacterial effectiveness against reference drugs ampicillin and gattifloxacin. One compound, in particular, showed significant potency (Singh et al., 2010). Similarly, Patel and Patel (2015) reported the synthesis of heterocyclic compounds with antibacterial properties against both gram-positive and gram-negative bacteria (Patel & Patel, 2015).

Antifungal and Antimicrobial Evaluation

Li et al. (2006) synthesized novel compounds that exhibited good fungicidal activities against Cerospora beticola sacc. This highlights the potential of such compounds in agricultural applications (Li et al., 2006). Additionally, compounds synthesized by Badr and Barwa (2011) displayed interesting antibacterial activity, particularly against Staphylococcus aureus, emphasizing their potential in medical applications (Badr & Barwa, 2011).

Anticancer and Antioxidant Properties

Sunil et al. (2010) investigated the in vitro antioxidant and anticancer activities of triazolo-thiadiazoles. Their studies indicated potent cytotoxic effects on hepatocellular carcinoma cell lines, suggesting potential applications in cancer therapy (Sunil et al., 2010). Moreover, Khan et al. (2014) synthesized a library of new conjugated heterocycles, including triazolothiadiazoles and thiadiazines, which showed significant activities against acetylcholinesterase, suggesting therapeutic potential for neurodegenerative diseases (Khan et al., 2014).

Electrochemical Properties

The study by Tan, Feng, and Peng (2007) focused on the synthesis of compounds with high ionization potentials and good affinity, indicating potential applications in the field of electrochemistry (Tan, Feng, & Peng, 2007).

Insecticidal Activity

Qian et al. (2013) synthesized novel triazolo[3,4-b][1,3,4]thiadiazoles with significant insecticidal activity, especially against Mythimna separata larvae. This suggests potential use in pest control in agriculture (Qian et al., 2013).

Luminescent Properties

Fan et al. (2015) conducted research on metal-organic coordination polymers with 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole ligands. Their work, which investigated the luminescent properties of these complexes, could have implications in materials science and photonic applications (Fan et al., 2015).

properties

CAS RN

577983-92-7

Product Name

6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C14H15N5S

Molecular Weight

285.37 g/mol

IUPAC Name

6-cyclohexyl-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H15N5S/c1-2-4-11(5-3-1)13-18-19-12(16-17-14(19)20-13)10-6-8-15-9-7-10/h6-9,11H,1-5H2

InChI Key

DCHBCECOOVJQSK-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4

Canonical SMILES

C1CCC(CC1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CDMG1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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